2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Overview
Description
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolopyrimidine, characterized by the presence of a chlorine atom at the 2-position and a hydrochloride salt form. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrimidine with a suitable amine, followed by cyclization to form the pyrrolopyrimidine ring system . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further explored for their potential biological activities .
Scientific Research Applications
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is investigated for its potential antimicrobial, antiviral, and anticancer activities.
Chemical Biology: It serves as a tool compound for studying various biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways and processes . This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but different biological activities.
4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: Another derivative with variations in the substitution pattern, leading to distinct chemical and biological properties.
Uniqueness
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form, which can influence its solubility, stability, and biological activity . This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-6-9-2-4-1-8-3-5(4)10-6;/h2,8H,1,3H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTXRFXCELOADD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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